Purity Advantage: ≥98% vs. 97% for the Positional Isomer 1-Bromo-3-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one
The target compound is commercially supplied at NLT 98% purity by MolCore , compared to the 97% purity specification reported for the positional isomer 1-bromo-3-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one (CAS 1806479-21-9) from Alichem [1]. The 1% higher minimum purity reduces the burden of impurity profiling in multi-step synthesis and is particularly relevant for late-stage functionalization where by-product carryover can compromise yield and purity of final active pharmaceutical ingredients.
| Evidence Dimension | Minimum purity specification (commercial supply) |
|---|---|
| Target Compound Data | ≥98% (NLT 98%) |
| Comparator Or Baseline | 1-Bromo-3-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one: 97% |
| Quantified Difference | +1% absolute purity; approximately 50% reduction in permissible total impurities (from ≤3% to ≤2%) |
| Conditions | Vendor specification; MolCore (target) vs. Alichem (comparator) as of 2021 listing |
Why This Matters
For procurement decisions in pharmaceutical R&D, a 1% purity difference translates to meaningful reduction in impurity-related failure risk during scale-up and regulatory compliance.
- [1] Kuujia Product Page: 1-Bromo-3-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one (CAS 1806479-21-9), 97% purity. Available at: https://www.kuujia.com/cas-1806479-21-9.html (Accessed 2026-05-01). View Source
